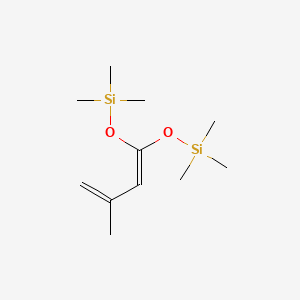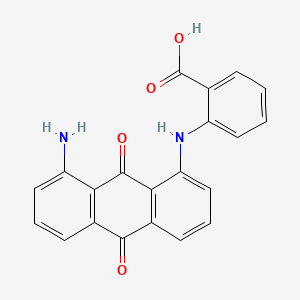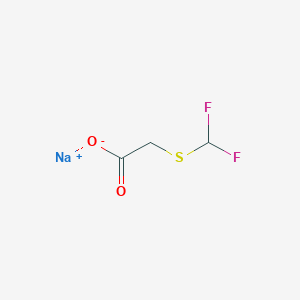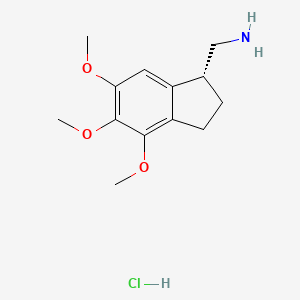
(R)-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H19NO3·HCl It is known for its unique structure, which includes a dihydroindenyl group substituted with three methoxy groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Indenyl Intermediate: The starting material, 4,5,6-trimethoxyindanone, undergoes a reduction reaction to form 4,5,6-trimethoxyindan.
Amination: The 4,5,6-trimethoxyindan is then subjected to an amination reaction using a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in studies related to enzyme inhibition, receptor binding, or cellular signaling.
Medicine
In medicine, ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-1-(4-Methoxyphenyl)ethylamine hydrochloride
- ®-(-)-1-(3,4-Dimethoxyphenyl)ethylamine hydrochloride
- ®-(-)-1-(3,4,5-Trimethoxyphenyl)ethylamine hydrochloride
Uniqueness
®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the dihydroindenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
[(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3;/h6,8H,4-5,7,14H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
YDCKEHSTQKMOHP-QRPNPIFTSA-N |
Isomeric SMILES |
COC1=C(C(=C2CC[C@H](C2=C1)CN)OC)OC.Cl |
Canonical SMILES |
COC1=C(C(=C2CCC(C2=C1)CN)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




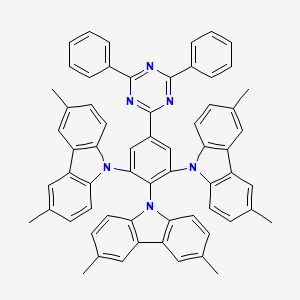
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
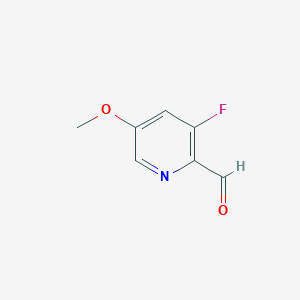
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)
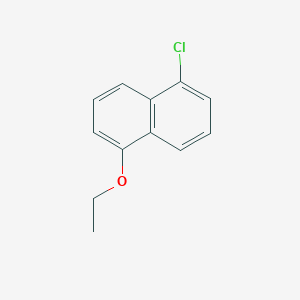
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
